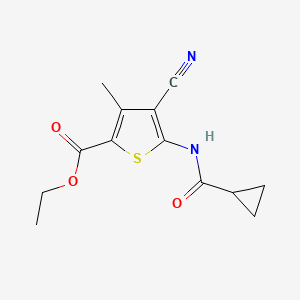
Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Again, without specific studies, it’s challenging to identify the exact biochemical pathways this compound might affect. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could also have diverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.
Amidation: The cyclopropanecarboxamido group can be introduced through an amidation reaction, where the appropriate amine reacts with a carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium cyanide, potassium cyanide, various amines for amidation.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Used in the development of new materials, including polymers and electronic devices, due to its aromatic and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate: Unique due to the presence of both cyano and cyclopropanecarboxamido groups.
Ethyl 4-cyano-3-methylthiophene-2-carboxylate: Lacks the cyclopropanecarboxamido group, which may affect its biological activity and chemical reactivity.
Ethyl 5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate: Lacks the cyano group, which may influence its electronic properties and interactions with biological targets.
Uniqueness
This compound is unique due to the combination of cyano and cyclopropanecarboxamido groups on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-cyano-5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-13(17)10-7(2)9(6-14)12(19-10)15-11(16)8-4-5-8/h8H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMGXHFXMLQDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]AZEPANE](/img/structure/B2508460.png)
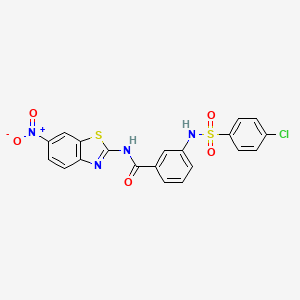
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2508464.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)
![methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2508469.png)
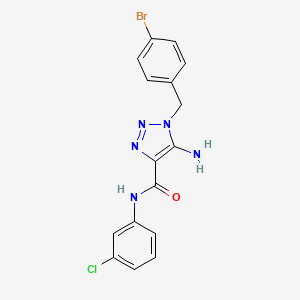
![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)
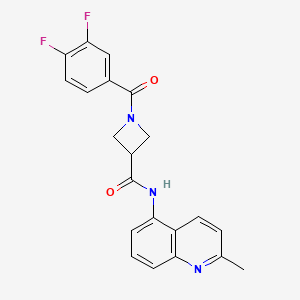
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)
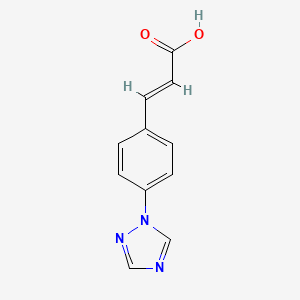
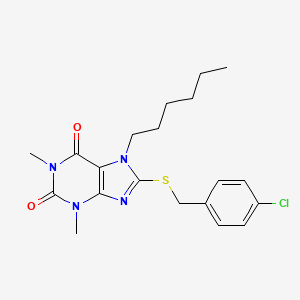
![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)
![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)
